molecular formula C21H17Cl2NO3S B8543905 3-[(2,4-Dichlorobenzoyl)(isopropyl)amino]-5-phenylthiophene-2-carboxylic acid

3-[(2,4-Dichlorobenzoyl)(isopropyl)amino]-5-phenylthiophene-2-carboxylic acid

Cat. No. B8543905
M. Wt: 434.3 g/mol
InChI Key: UKNZREOUDLFUFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07985769B2

Procedure details

3-[(2,4-Dichloro-benzoyl)-isopropyl-amino]-5-phenyl-thiophene-2-carboxylic acid methyl ester (3) (345 mg, 0.77 mmol) was dissolved in a mixture of THF-MeOH—H2O (3:2:1) (30 mL) and then 4.6 ml of LiOH 1N was added to it. After 120 min of stirring at room temperature; solvant was removed and then partitioned between 25 ml of H2O, 4 ml of KHSO4 5% and 25 ml of EtOAc. The organic, layer was separated and the aqueous phase was washed twice with ethyl acetate (2×10 mL). The combined ethyl acetate layer was dried (MgSO4), concentrated and the residue was purified by preparative chromatography (10% MeOH/CH2Cl2) to obtain 175 mg (53%) as a white solid of 3-[(2,4-Dichloro-benzoyl)-isopropyl-amino]-5-phenyl-thiophene-2-carboxylic acid. NMR 1H (DMSO, 400 MHz): Rotamer 95/05: 7.82 ppm (m, Haro, minor rotamer); 7.69 ppm (d, 2H, Haro); 7.61 ppm (d, 1H, Haro); 7.51-7.37 ppm (m, 4H, Haro); 7.35-7.28 ppm (m, 2H, Haro), 4.89 ppm (hex, 1H, N—CH(CH3), major rotamer); 3.84 ppm (hex, N—CH(CH3), minor rotamer); 1.36 ppm (d, 3H, N—CH(CH3), major rotamer); 1.25 ppm (d, N—CH(CH3), minor rotamer); 1.03 ppm (d, 3H, N—CH(CH3), major rotamer); 0.93 ppm (d, N—CH(CH3), minor rotamere).
Name
3-[(2,4-Dichloro-benzoyl)-isopropyl-amino]-5-phenyl-thiophene-2-carboxylic acid methyl ester
Quantity
345 mg
Type
reactant
Reaction Step One
Name
THF MeOH—H2O
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
4.6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[S:6][C:7]([C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)=[CH:8][C:9]=1[N:10]([C:14](=[O:23])[C:15]1[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][C:16]=1[Cl:22])[CH:11]([CH3:13])[CH3:12])=[O:4].[Li+].[OH-]>C1COCC1.CO.O>[Cl:22][C:16]1[CH:17]=[C:18]([Cl:21])[CH:19]=[CH:20][C:15]=1[C:14]([N:10]([CH:11]([CH3:13])[CH3:12])[C:9]1[CH:8]=[C:7]([C:24]2[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=2)[S:6][C:5]=1[C:3]([OH:4])=[O:2])=[O:23] |f:1.2,3.4.5|

Inputs

Step One
Name
3-[(2,4-Dichloro-benzoyl)-isopropyl-amino]-5-phenyl-thiophene-2-carboxylic acid methyl ester
Quantity
345 mg
Type
reactant
Smiles
COC(=O)C=1SC(=CC1N(C(C)C)C(C1=C(C=C(C=C1)Cl)Cl)=O)C1=CC=CC=C1
Name
THF MeOH—H2O
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1.CO.O
Step Two
Name
Quantity
4.6 mL
Type
reactant
Smiles
[Li+].[OH-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 120 min of stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
solvant was removed
CUSTOM
Type
CUSTOM
Details
partitioned between 25 ml of H2O, 4 ml of KHSO4 5% and 25 ml of EtOAc
CUSTOM
Type
CUSTOM
Details
The organic, layer was separated
WASH
Type
WASH
Details
the aqueous phase was washed twice with ethyl acetate (2×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ethyl acetate layer was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by preparative chromatography (10% MeOH/CH2Cl2)

Outcomes

Product
Details
Reaction Time
120 min
Name
Type
product
Smiles
ClC1=C(C(=O)N(C2=C(SC(=C2)C2=CC=CC=C2)C(=O)O)C(C)C)C=CC(=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.